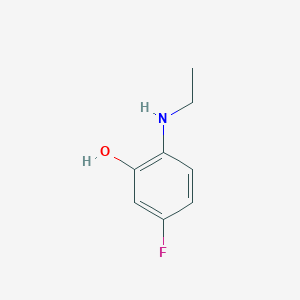

2-(Ethylamino)-5-fluorophenol

Description

Structure

3D Structure

Properties

CAS No. |

159471-75-7 |

|---|---|

Molecular Formula |

C8H10FNO |

Molecular Weight |

155.17 g/mol |

IUPAC Name |

2-(ethylamino)-5-fluorophenol |

InChI |

InChI=1S/C8H10FNO/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,10-11H,2H2,1H3 |

InChI Key |

MVDNRTZHVJXGAV-UHFFFAOYSA-N |

SMILES |

CCNC1=C(C=C(C=C1)F)O |

Canonical SMILES |

CCNC1=C(C=C(C=C1)F)O |

Synonyms |

Phenol, 2-(ethylamino)-5-fluoro- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylamino 5 Fluorophenol and Its Structural Analogues

Direct Synthesis Routes for 2-(Ethylamino)-5-fluorophenol

Direct synthesis approaches begin with molecules that already contain the aminophenol framework or a close variant, introducing the necessary ethyl and fluoro groups through specific chemical transformations.

Alkylation Approaches for Amine Introduction

The introduction of an ethyl group onto the nitrogen atom of a precursor like 2-amino-5-fluorophenol (B134415) is a primary strategy. However, the direct alkylation of aminophenols presents a significant challenge due to the competition between N-alkylation (at the amino group) and O-alkylation (at the hydroxyl group), often resulting in a mixture of products. google.comumich.edu

To overcome this, selective N-alkylation methods are employed. One effective technique is reductive amination . byu.eduorganic-chemistry.orgbyu.edu This process involves the reaction of the precursor, 2-amino-5-fluorophenol, with acetaldehyde (B116499). This forms an intermediate imine, which is then reduced in situ to the desired N-ethyl product. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation. umich.eduorganic-chemistry.org

Another strategy for achieving selectivity involves a protection-alkylation-deprotection sequence . umich.eduresearchgate.net The more reactive amino group can be temporarily protected, for example, by reacting it with an aldehyde like benzaldehyde (B42025) to form an imine. umich.edu The hydroxyl group of this protected intermediate can then be alkylated. However, for N-alkylation, the process would be reversed: protecting the hydroxyl group to allow for selective reaction at the amine. A more direct approach for N-alkylation is the one-pot reaction of an aminophenol with an aldehyde, followed by reduction. umich.eduresearchgate.net

| Method | Reagents | Key Features |

| Reductive Amination | Acetaldehyde, Reducing Agent (e.g., NaBH4) | One-pot reaction, forms an imine intermediate which is then reduced. |

| Protection-Alkylation | Protection group (e.g., Benzaldehyde), Alkylating Agent, Deprotection step | Multi-step process to ensure selectivity. |

This table summarizes common alkylation approaches for amine introduction.

Halogenation/Fluorination Strategies for Aromatic Modification

An alternative direct synthesis route involves introducing the fluorine atom onto an existing 2-(ethylamino)phenol scaffold. This approach relies on electrophilic fluorination, where a fluorine-containing electrophile is used to substitute a hydrogen atom on the aromatic ring.

Modern electrophilic fluorinating agents, such as Selectfluor®, are capable of fluorinating electron-rich aromatic systems like phenols and anisoles. mdpi.comcore.ac.ukdigitellinc.comnih.gov The hydroxyl and ethylamino groups on the 2-(ethylamino)phenol ring are activating, directing the incoming electrophile. The reaction typically yields a mixture of ortho- and para-substituted products relative to the activating groups. digitellinc.com For the synthesis of this compound, the fluorine needs to be introduced at the position para to the hydroxyl group and meta to the ethylamino group. The regioselectivity of this reaction would be a critical factor.

| Fluorinating Agent | Substrate | Potential Outcome |

| Selectfluor® (F-TEDA-BF4) | 2-(Ethylamino)phenol | Electrophilic aromatic substitution to introduce fluorine, regioselectivity is key. |

This table highlights a potential fluorination strategy for aromatic modification.

Amination and Hydroxylation Pathways for Phenol (B47542) and Amine Group Installation

This pathway focuses on constructing the aminophenol core itself on a fluorinated benzene (B151609) ring. A plausible starting material is 1,4-difluorobenzene (B165170). Through a sequence of nucleophilic aromatic substitution (SNAr) reactions, the amino and hydroxyl groups can be installed. This often requires harsh reaction conditions and careful control of regioselectivity. For instance, reacting 1,4-difluorobenzene with a protected amine, followed by hydrolysis of the second fluorine to a hydroxyl group, could be a potential, albeit challenging, route.

Precursor-Based Synthesis Strategies

These strategies involve multi-step syntheses starting from more basic, readily available chemical precursors.

Routes Utilizing Substituted Fluorophenols (e.g., from 2-amino-5-fluorophenol)

This is one of the most straightforward and common methods for preparing this compound. The commercially available precursor, 2-amino-5-fluorophenol, is subjected to selective N-ethylation. As detailed in section 2.1.1, reductive amination with acetaldehyde is a highly effective method for this transformation. byu.eduorganic-chemistry.org The presence of the electron-withdrawing fluorine atom can influence the reactivity of the amino group but generally does not prevent the reaction.

Reaction Scheme Example:

Step 1: Imine Formation: 2-amino-5-fluorophenol reacts with acetaldehyde in a suitable solvent (e.g., methanol) to form an N-ethylidene intermediate.

Step 2: Reduction: The intermediate is not isolated but is immediately reduced with a reagent like sodium borohydride to yield this compound. umich.edu

This method is often preferred due to its high selectivity and good yields. umich.eduresearchgate.net

Pathways from Halogenated Nitrobenzene (B124822) Derivatives (e.g., from 2,4-difluoronitrobenzene (B147775) for related compounds)

A versatile and widely used approach in aromatic chemistry involves building the target molecule from a highly functionalized precursor like a halogenated nitrobenzene. For the synthesis of this compound and its analogues, 2,4-difluoronitrobenzene serves as an excellent starting material. sci-hub.se

The synthesis proceeds through a series of well-established steps:

Selective Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position of 2,4-difluoronitrobenzene is highly activated towards nucleophilic attack by the adjacent nitro group. This allows for a selective reaction with ethylamine. The reaction is typically carried out in a polar aprotic solvent like dimethylacetamide (DMAC) in the presence of a base such as potassium carbonate. sci-hub.se This step yields N-ethyl-2-fluoro-4-nitroaniline.

Hydroxylation: The remaining fluorine atom at the 4-position (now renumbered as the 5-position in the product) is then replaced by a hydroxyl group. This can be achieved by heating with a strong base, such as potassium hydroxide, in a suitable solvent.

Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be accomplished using various methods, such as catalytic hydrogenation (e.g., using a palladium catalyst and hydrogen gas) or by using reducing agents like tin(II) chloride in hydrochloric acid. google.com

| Step | Starting Material | Reagents | Product |

| 1. Amination | 2,4-Difluoronitrobenzene | Ethylamine, K2CO3, DMAC | N-ethyl-2-fluoro-4-nitroaniline |

| 2. Hydroxylation | N-ethyl-2-fluoro-4-nitroaniline | KOH, Heat | 2-(Ethylamino)-5-nitrophenol |

| 3. Reduction | 2-(Ethylamino)-5-nitrophenol | H2/Pd or SnCl2/HCl | This compound |

This table outlines the key steps in the synthesis of this compound starting from a halogenated nitrobenzene derivative.

This precursor-based approach offers excellent control over the final structure due to the predictable regioselectivity of the nucleophilic aromatic substitution reactions on the activated nitrobenzene ring. nih.govnih.gov

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry provides a toolbox of sophisticated techniques to optimize the preparation of complex molecules like this compound and its derivatives. These methods often lead to faster reactions, higher purity, and the ability to create specific stereoisomers, which is crucial for pharmaceutical applications.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. Unlike conventional heating which relies on thermal conduction, microwave irradiation directly energizes molecules with a dipole moment, leading to rapid and uniform heating of the reaction mixture. This can dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing the formation of byproducts. scispace.com

In the context of synthesizing analogues of this compound, microwave assistance can be particularly effective for condensation reactions, such as the formation of an amine via nucleophilic substitution or reductive amination. The efficiency of microwave heating can lead to cleaner reactions and higher throughput, which is advantageous for creating libraries of related compounds for screening purposes. For instance, the reaction of a fluorophenol derivative with an appropriate amine could be significantly expedited.

A comparison between conventional and microwave-assisted synthesis for a generic condensation reaction is illustrated below:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Gradient | Non-uniform | Uniform |

| Yield | Variable, often lower | Generally higher |

| Side Reactions | More prevalent | Often reduced |

This table provides a generalized comparison based on principles of microwave-assisted synthesis.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit remarkable stereoselectivity. For the synthesis of chiral aminophenol analogues, ω-transaminases (ω-TAs) are particularly valuable. illinois.edu These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde, producing a chiral amine with high enantiomeric purity. illinois.edumdpi.com

A notable example is the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a structural analogue of the target compound, using an (R)-selective ω-transaminase. nih.gov In this process, a library of ω-TAs was screened to identify a potent candidate for the asymmetric amination of the corresponding prochiral ketone. nih.gov The use of whole E. coli cells expressing the selected transaminase served as the catalyst, simplifying the process by avoiding enzyme purification. nih.gov

Optimization of the reaction conditions is critical for maximizing the efficiency of the biocatalytic process. Key parameters include pH, temperature, and the choice of co-solvents to improve substrate solubility. nih.gov

| Parameter | Optimal Condition |

| Enzyme Source | Arthrobacter sp. KNK168 (AbTA) |

| pH | 8.0 |

| Temperature | 35-40 °C |

| Amino Donor | (R)-α-methylbenzylamine, D-alanine, or isopropylamine |

| Co-solvent | Ethanol or Dimethyl sulfoxide (B87167) (5-20%) |

Data derived from the study on the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol. nih.gov

This chemoenzymatic approach provides a direct route to enantiomerically pure aminophenol derivatives, which are valuable building blocks in medicinal chemistry. nih.gov

Achieving high stereoselectivity is a central goal in modern organic synthesis, particularly for the preparation of chiral molecules. Beyond the chemoenzymatic methods described above, other advanced strategies can be employed to control the three-dimensional arrangement of atoms.

The use of ω-transaminases is a prime example of a stereoselective methodology, capable of producing chiral amines with excellent optical purity (>99% enantiomeric excess). illinois.edu This high degree of selectivity stems from the precisely shaped active site of the enzyme, which preferentially forms one enantiomer over the other. illinois.edu The development of both (S)- and (R)-selective ω-transaminases has expanded the scope of this method, allowing for the synthesis of either enantiomer of a target chiral amine. illinois.edu

Another advanced approach involves stereoselective electrocatalytic reactions. For instance, the stereoselective synthesis of amino alcohols has been achieved through electrocatalytic decarboxylative transformations using a chiral carboxylic acid derived from serine. nih.gov This radical-based method allows for the modular and stereoselective coupling of various chemical fragments. nih.gov While not directly demonstrated for this compound, such methodologies highlight the potential for developing novel, highly selective syntheses for its chiral analogues. These cutting-edge techniques offer alternative bond disconnections and can simplify complex synthetic pathways. nih.gov

The purity of the final compound and any intermediates is paramount. Chromatography is the cornerstone of purification in organic synthesis. The choice of technique depends on the properties of the compounds being separated, such as polarity and volatility.

Column Chromatography: This is a standard and widely used technique for the purification of reaction mixtures. A stationary phase, typically silica (B1680970) gel or alumina, is packed into a column, and the crude product mixture is loaded onto it. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained longer.

High-Performance Liquid Chromatography (HPLC): For more challenging separations or for achieving very high purity, HPLC is employed. It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. Chiral HPLC, which uses a chiral stationary phase, is an essential tool for separating enantiomers and determining the enantiomeric excess of a chiral product synthesized through stereoselective methods. rsc.org For example, the separation of enantiomers of aminophenol derivatives can be achieved using specific chiral columns and mobile phases. rsc.org

The table below summarizes common chromatographic techniques used in the purification of organic compounds.

| Technique | Principle | Typical Application |

| Column Chromatography | Differential adsorption on a solid stationary phase. | Routine purification of reaction mixtures and isolation of intermediates. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure elution through a packed column for high-resolution separation. | Final purification, purity analysis, and separation of complex mixtures. |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Determination of enantiomeric excess and isolation of pure enantiomers. |

Chemical Reactivity and Reaction Mechanisms of 2 Ethylamino 5 Fluorophenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a highly influential functional group that significantly directs the reactivity of the aromatic ring and participates in several key reactions.

Electrophilic Aromatic Substitution Patterns

Activating Groups : These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They stabilize the cationic intermediate (the sigma complex) formed during the reaction. wikipedia.org Both the hydroxyl (-OH) and the secondary amino (-NHR) groups are potent activating groups due to their ability to donate a lone pair of electrons via resonance. libretexts.org

Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive than benzene (B151609). libretexts.org Halogens, including fluorine (-F), are deactivating due to their strong electron-withdrawing inductive effect. libretexts.org

Directing Effects : Despite their classification as activating or deactivating, all three substituents on 2-(Ethylamino)-5-fluorophenol—hydroxyl, ethylamino, and fluoro—are ortho, para-directors. This is because their lone pairs of electrons can stabilize the carbocation intermediate through resonance when the electrophile attacks at the ortho or para positions. libretexts.orgorganicchemistrytutor.com

| Substituent Group | Type | Directing Effect |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -NHR (Ethylamino) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Weakly Deactivating | Ortho, Para |

Oxidative Transformations

Phenols, and particularly aminophenols, are susceptible to oxidation. The oxidation of p-aminophenol, for instance, can lead to the formation of N,N′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, a reaction where rate-controlling steps are dependent on pH. rsc.org The general mechanism for phenol (B47542) oxidation often involves the formation of phenoxyl radicals through a one-electron oxidation process. wikipedia.org These radicals can then undergo coupling reactions (C-C or C-O bond formation) or further oxidation to form quinone-type structures. wikipedia.orgresearchgate.net

In the case of this compound, the presence of both an amino and a hydroxyl group makes the molecule particularly sensitive to oxidation. Oxidative coupling reactions can be catalyzed by various transition metal complexes (e.g., Fe, Cu, V) or enzymatic systems. wikipedia.orgnih.gov The reaction can proceed via biomimetic aerobic oxidation under mild conditions to yield more complex heterocyclic structures like benzoxazoles. nih.gov The initial step is the formation of a radical intermediate, which can then couple with another molecule or radical. researchgate.net

Complexation and Chelation Behavior of the Phenol Moiety

The ortho positioning of the hydroxyl and ethylamino groups in this compound makes it an excellent bidentate ligand for metal ions. Chelation is a reaction between a metal ion and a complexing agent that results in the formation of a ring structure incorporating the metal ion. beloit.edu The process involves the formation of more than one bond between the metal and the ligand. beloit.edu

o-Aminophenol-based ligands coordinate to metal centers through the deprotonated phenolic oxygen and the nitrogen of the amino group. derpharmachemica.com This forms a stable five-membered chelate ring. The stability of these metal complexes allows chelating agents to effectively control metal ions in a solution by blocking their reactive sites. beloit.edu A wide range of transition metal ions can form stable complexes with o-aminophenol derivatives, including copper(II), nickel(II), cobalt(III), iron(III), and manganese(IV). derpharmachemica.com The formation of these chelates can be used in various catalytic applications, such as mimicking enzymatic reactions and small molecule activation. derpharmachemica.com

Reactivity of the Secondary Ethylamino Group

The secondary ethylamino group (-NHCH₂CH₃) possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic.

Nucleophilic Reactions and Amine Functionalization

As good nucleophiles, amines readily react with various electrophiles. libretexts.org The secondary amine in this compound can undergo common amine functionalization reactions such as alkylation and acylation. ncert.nic.in

Alkylation : In a nucleophilic substitution reaction, the amine can attack an alkyl halide, displacing the halide and forming a tertiary amine. This reaction may proceed further to form a quaternary ammonium (B1175870) salt. libretexts.orgncert.nic.in

Acylation : The reaction of the secondary amine with acid chlorides or anhydrides results in the formation of an amide. This nucleophilic substitution reaction involves the replacement of the hydrogen atom on the nitrogen with an acyl group (R-C=O). The reaction is typically performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in

Sulfonylation : Reaction with a sulfonyl chloride (R-SO₂Cl) yields a sulfonamide. This reaction occurs under alkaline conditions to maintain the nucleophilicity of the amine. libretexts.org

| Reaction Type | Electrophile | Product Functional Group |

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| Acylation | Acid Chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

Formation of Imines and Schiff Base Derivatives

The formation of a traditional Schiff base (an imine with the structure R₂C=NR') typically involves the condensation of a primary amine with an aldehyde or a ketone. internationaljournalcorner.com This reaction proceeds via nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to generate the imine. internationaljournalcorner.com

Secondary amines, such as the ethylamino group in this compound, react with carbonyl compounds differently. The reaction with an aldehyde or ketone leads to the formation of an iminium ion (R₂C=N⁺R'₂). This occurs because after the initial nucleophilic attack and proton transfer to form a carbinolamine, the dehydration step leaves a positive charge on the nitrogen atom, which cannot be neutralized by proton loss as there are no hydrogens directly attached to it.

While not forming neutral Schiff bases, o-aminophenol derivatives are widely used as precursors in the synthesis of Schiff base ligands through condensation with various carbonyl compounds. nih.govorientjchem.org These ligands are notable for their ability to form stable coordination compounds with a variety of metal ions, finding use in catalysis and biological studies. nih.gov For example, a Schiff base derived from 2-aminophenol (B121084) and o-phthaldehyde can act as a tetradentate ligand, coordinating with metal ions through the azomethine nitrogen and deprotonated phenolic oxygen atoms. nih.gov

Influence of the Fluorine Substituent on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly modulated by the presence of the fluorine substituent. Fluorine, like other halogens, exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). libretexts.org

The inductive effect stems from fluorine's high electronegativity, which polarizes the carbon-fluorine sigma bond, drawing electron density away from the aromatic ring. researchgate.net This effect tends to deactivate the ring towards electrophilic aromatic substitution, making it less reactive than benzene. quora.com

Conversely, the resonance effect involves the donation of lone pair electrons from the fluorine atom into the aromatic π-system. This donation increases the electron density on the ring, particularly at the ortho and para positions. libretexts.org While fluorine's resonance donation is weaker than its inductive withdrawal, it is crucial for stabilizing the carbocation intermediates formed during ortho and para attack. This stabilization makes ortho and para substitution significantly more favorable than meta substitution. libretexts.org

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F (Fluorine) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | Ortho, Para |

| -OH (Hydroxyl) | Electron-Withdrawing (-I) | Strongly Electron-Donating (+R) | Activating | Ortho, Para |

| -NHCH₂CH₃ (Ethylamino) | Electron-Withdrawing (-I) | Strongly Electron-Donating (+R) | Activating | Ortho, Para |

Elucidation of Reaction Pathways and Identification of Intermediates

The primary reaction pathway for this compound, particularly in applications such as oxidative hair coloring, involves oxidative coupling. This process does not typically involve hydrolysis with the phenolic group acting as a leaving group, but rather an oxidation of the aminophenol itself to form highly reactive intermediates. compoundchem.comnih.gov

The mechanism is initiated by an oxidizing agent, commonly hydrogen peroxide, in an alkaline environment. compoundchem.com The alkaline conditions are necessary to deprotonate the phenolic hydroxyl group and to swell the hair cuticle, allowing dye precursors to penetrate. compoundchem.com

The key steps of the reaction pathway are as follows:

Oxidation to a Quinone-imine: The this compound molecule is oxidized to a reactive electrophilic intermediate. nih.govnih.gov Given its structure as a substituted o-aminophenol, it forms a corresponding o-benzoquinone monoimine. ias.ac.in This intermediate is highly unstable and reacts rapidly in the subsequent step.

Coupling Reaction: The highly reactive quinone-imine intermediate readily undergoes electrophilic attack on another molecule, known as a coupler (e.g., m-aminophenols, resorcinol). nih.gov This coupling reaction forms a new carbon-carbon or carbon-nitrogen bond, creating a larger, colorless leuco dye molecule.

Final Oxidation: The leuco dye is then oxidized by hydrogen peroxide to form the final, stable, colored dye molecule. nih.gov These larger dye molecules are trapped within the hair cortex, resulting in a permanent color. compoundchem.com

The entire process involves a cascade of oxidation and coupling reactions, leading to the formation of a mixture of polymeric dye compounds that determine the final hair shade. rsc.org

Table 2: Key Stages in the Oxidative Coupling of this compound

| Stage | Description | Key Species Involved |

| 1. Initiation | Oxidation of the primary intermediate in an alkaline medium. | This compound, Hydrogen Peroxide, Hydroxide ions |

| 2. Intermediate Formation | Formation of a highly reactive electrophilic intermediate. | Fluoro-substituted benzoquinone monoimine |

| 3. Coupling | The intermediate reacts with a coupler molecule. | Quinone-imine intermediate, Coupler (e.g., resorcinol), Leuco dye |

| 4. Polymerization/Dye Formation | Oxidation of the leuco dye to the final colored product. | Leuco dye, Hydrogen Peroxide, Final dye polymer |

Advanced Structural Characterization of 2 Ethylamino 5 Fluorophenol and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. For derivatives of aminophenols, a range of crystal systems is possible. For instance, a phosphoramidate (B1195095) derivative of a related compound was found to crystallize in the triclinic system with a P-1 space group. researchgate.net This space group is centrosymmetric and is common for organic molecules. The determination of these parameters is the first step in a full structural solution and dictates the symmetry constraints applied during the refinement of the crystal structure.

Table 1: Representative Crystallographic Data for a Phosphoramidate Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2778(2) |

| b (Å) | 10.1592(4) |

| c (Å) | 10.8460(4) |

| α (°) | 91.681(3) |

| β (°) | 102.741(3) |

| γ (°) | 101.624(3) |

| Volume (ų) | 763.84(5) |

| Z | 2 |

Data based on a representative phosphoramidate structure. researchgate.net

Detailed analysis of the molecular geometry reveals the precise spatial arrangement of atoms. In the aromatic ring of 2-(Ethylamino)-5-fluorophenol, the carbon-carbon bond lengths are expected to be in the typical range for substituted benzene (B151609) rings (approximately 1.38-1.40 Å). The C-F bond is anticipated to be around 1.35 Å, while the C-O bond of the phenolic group would be approximately 1.36 Å. The C-N bond of the ethylamino group is expected to be around 1.40 Å.

The bond angles around the sp²-hybridized carbons of the benzene ring would be close to 120°. The geometry around the nitrogen atom of the ethylamino group is expected to be trigonal pyramidal. Dihedral angles, which describe the rotation around bonds, are crucial for understanding the molecule's conformation, particularly the orientation of the ethylamino group relative to the plane of the phenol (B47542) ring.

Supramolecular interactions are non-covalent forces that dictate how molecules pack in the solid state. For this compound, the presence of both a hydroxyl (-OH) group and an amino (-NH) group makes it a prime candidate for forming extensive hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the oxygen, nitrogen, and fluorine atoms can act as acceptors.

The conformation of the ethylamino group is a key structural feature. The rotation around the C-N bond will determine the spatial relationship between the ethyl group and the phenol ring. In the solid state, the conformation is often influenced by the optimization of intermolecular interactions, particularly hydrogen bonding. The phenol ring itself is expected to be largely planar, although slight deviations from planarity can occur due to substituent effects. The nitrogen atom of the ethylamino group may lie slightly out of the plane of the aromatic ring.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the protons of the ethyl group, and the protons of the hydroxyl and amino groups.

Aromatic Protons : The three protons on the benzene ring would appear in the aromatic region, typically between 6.0 and 8.5 ppm. orgchemboulder.com Their exact chemical shifts and splitting patterns would be influenced by the electronic effects of the hydroxyl, ethylamino, and fluoro substituents.

Ethyl Group Protons : The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The methylene protons, being closer to the nitrogen atom, would be more deshielded and appear further downfield (likely in the 2.5-3.5 ppm range) compared to the methyl protons (likely in the 1.0-1.5 ppm range). chemistrysteps.compdx.edu

-OH and -NH Protons : The chemical shifts of the phenolic -OH and the amino -NH protons can be variable and often appear as broad signals. orgchemboulder.com Their position depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | 1.0 - 1.5 | Triplet |

| -CH₂- | 2.5 - 3.5 | Quartet |

| Aromatic -CH | 6.0 - 8.5 | Multiplets |

| -NH- | Variable | Broad Singlet |

³¹P NMR Spectroscopy for Phosphoramidate Derivatives

For phosphoramidate derivatives of this compound, ³¹P NMR spectroscopy is a powerful tool for characterizing the phosphorus center. nih.govresearchgate.net The chemical shift of the phosphorus atom is highly sensitive to its local electronic and steric environment. Phosphoramidites, which are common synthetic precursors, typically show ³¹P NMR signals in the region between 140 ppm and 155 ppm. magritek.com The presence of a chiral center at the phosphorus atom in such derivatives often results in the appearance of two distinct signals for the diastereomers. magritek.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific structural components.

The most prominent feature in the spectrum of a phenol is the O-H stretching vibration, which typically appears as a broad band in the 3200–3550 cm⁻¹ region due to intermolecular hydrogen bonding. orgchemboulder.comlibretexts.orgdocbrown.info The N-H stretch of the secondary ethylamino group is expected to produce a moderate absorption band around 3300–3500 cm⁻¹. researchgate.netinstanano.com

Vibrations associated with the aromatic ring and its substituents provide a fingerprint for the molecule. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H bonds of the ethyl group will show stretching absorptions between 2850 and 2960 cm⁻¹. orgchemboulder.com The aromatic C=C in-ring stretching vibrations typically result in several sharp bands in the 1400–1600 cm⁻¹ range. libretexts.orgdocbrown.info

Strong, characteristic absorptions are also expected for the C-O, C-N, and C-F bonds. The phenolic C-O stretching vibration is typically observed in the 1140–1230 cm⁻¹ region, while the C-N stretch of the aromatic amine is found around 1250–1360 cm⁻¹. docbrown.info The C-F stretching vibration gives rise to a strong band, generally in the 1000–1400 cm⁻¹ range for aryl fluorides. acs.orgnih.gov Finally, out-of-plane (oop) C-H bending vibrations are sensitive to the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a characteristic band is expected in the 860–900 cm⁻¹ region. instanano.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 3200–3550 | O-H Stretch (H-bonded) | Phenolic -OH | Strong, Broad |

| 3300–3500 | N-H Stretch | Secondary Amine | Medium |

| 3000–3100 | C-H Stretch | Aromatic | Medium |

| 2850–2960 | C-H Stretch | Aliphatic (Ethyl) | Medium |

| 1400–1600 | C=C Stretch | Aromatic Ring | Medium-Strong, Multiple |

| 1250–1360 | C-N Stretch | Aromatic Amine | Medium-Strong |

| 1140–1230 | C-O Stretch | Phenol | Strong |

| 1000–1400 | C-F Stretch | Aryl Fluoride | Strong |

| 860–900 | C-H Bend (oop) | 1,2,4-Trisubstituted | Strong |

Mass Spectrometry (e.g., ESI-MS for complexes, detection of reaction intermediates)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₁₀FNO), the molecular weight is 155.17 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 155. As the molecule contains one nitrogen atom, its molecular weight is odd, consistent with the nitrogen rule. The molecular ion is energetically unstable and undergoes fragmentation, providing valuable structural information. chemguide.co.uk

A primary and highly characteristic fragmentation pathway for N-alkylanilines is alpha-cleavage, which involves the cleavage of the bond beta to the nitrogen atom. miamioh.edu For this compound, this would entail the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a stable, resonance-delocalized cation at m/z 140 (M-15). This fragment is often one of the most abundant peaks in the spectrum. Another possible fragmentation is the loss of an ethene molecule (C₂H₄) through a rearrangement process, leading to a fragment at m/z 127 (M-28). The aromatic C-F bond is very strong, making the loss of a fluorine atom or HF less probable compared to fragmentation of the side chain. oup.comnist.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Formula | Identity/Origin |

| 155 | [C₈H₁₀FNO]⁺˙ | Molecular Ion (M⁺˙) |

| 140 | [C₇H₇FNO]⁺ | Alpha-cleavage (Loss of •CH₃) |

| 127 | [C₆H₆FNO]⁺˙ | Loss of C₂H₄ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. The phenol group acts as the primary chromophore in this compound. Phenol itself exhibits a π → π* transition band around 270-275 nm. researchgate.net

The hydroxyl (-OH) and ethylamino (-NHR) groups are powerful auxochromes, which are groups that modify the absorption of a chromophore. uomustansiriyah.edu.iq Both possess lone pairs of electrons that can be delocalized into the aromatic π-system, extending the conjugation. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). youtube.comyoutube.com For comparison, 2-aminophenol (B121084) shows absorption maxima at approximately 229 nm and 281 nm. nih.gov The presence of the ethyl group is expected to cause a minor additional bathochromic shift compared to the unsubstituted amino group. nih.gov

The UV-Vis spectrum of this compound is highly sensitive to pH. In an acidic medium, the ethylamino group becomes protonated (-NH₂R⁺), causing the nitrogen lone pair to be unavailable for conjugation. This leads to a hypsochromic shift (blue shift) to a shorter wavelength. youtube.com Conversely, in a basic medium, the phenolic proton is removed to form a phenoxide ion (-O⁻). The negatively charged oxygen is a much stronger electron-donating group, leading to a significant bathochromic shift. uomustansiriyah.edu.iqyoutube.com

Table 3: Comparison of UV-Vis Absorption Maxima (λmax)

| Compound | λmax (nm) (Neutral) | Expected λmax (nm) (Acidic) | Expected λmax (nm) (Basic) |

| Phenol | ~275 | ~275 | ~287 (Phenoxide) |

| 2-Aminophenol | ~281 | Shorter λ (protonated amine) | Longer λ (phenoxide) |

| This compound (Predicted) | >281 | Hypsochromic Shift | Bathochromic Shift |

Electrochemical Characterization Methods for Complexes and Modified Forms

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of electroactive species. Both phenols and aromatic amines are known to be electrochemically active. ua.esmdpi.com The oxidation of aminophenols can be complex, as both the hydroxyl and amino groups are oxidizable. ua.es

The electrochemical oxidation of this compound at an electrode surface, such as glassy carbon, is expected to proceed via an initial transfer of an electron and a proton to form a phenoxy or amino radical. scispace.comuc.pt The oxidation potential is influenced by the substituents on the aromatic ring; the presence of two electron-donating groups (-OH and -NHR) is expected to lower the oxidation potential, making the compound easier to oxidize compared to phenol or fluorophenol. scispace.comresearchgate.net

Cyclic voltammetry can be used to determine this oxidation potential and to study the reversibility of the redox process. For many phenolic compounds, the initial oxidation is irreversible and can lead to the formation of products that polymerize and passivate the electrode surface, evidenced by a decrease in current over successive scans. ua.es The electrochemical behavior would also be highly dependent on the pH of the medium. researchgate.net This technique is invaluable for studying the properties of metal complexes of this compound or its behavior when grafted onto surfaces.

Stereochemical Analysis (e.g., Chiral HPLC or GC for enantiomeric excess determination of chiral analogues)

Stereochemical analysis is crucial for chiral molecules, which can exist as non-superimposable mirror images (enantiomers). It is important to note that this compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry.

However, stereochemical analysis would become essential for chiral analogues of this compound. For instance, if the ethyl group were replaced by a chiral substituent, such as a sec-butyl or 1-phenylethyl group, the resulting molecule would be chiral.

To analyze such chiral analogues, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method. mdpi.comyakhak.org This technique allows for the physical separation of the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for the resolution of chiral amines and their derivatives. mdpi.comyakhak.org

The separation enables the determination of the enantiomeric excess (ee), which quantifies the purity of a chiral sample. This is calculated from the relative peak areas of the two enantiomers in the chromatogram. Chiral analysis is of paramount importance in fields such as asymmetric synthesis and pharmaceutical development, where the biological activity of enantiomers can differ significantly. mdpi.comrsc.org

Theoretical and Computational Studies of 2 Ethylamino 5 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the electronic structure and properties of molecules. elixirpublishers.com These methods are instrumental in understanding the behavior of compounds like 2-(Ethylamino)-5-fluorophenol at a molecular level.

DFT and ab initio calculations can be employed to determine the optimized molecular geometry of this compound, revealing bond lengths, bond angles, and dihedral angles. A crucial aspect of these calculations is the elucidation of the electronic structure. The distribution of electrons within the molecule can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Furthermore, charge distribution analysis, such as Mulliken population analysis, provides quantitative values for the partial charges on each atom. This information is vital for understanding the molecule's polarity and its interactions with other molecules. For instance, in a hypothetical analysis of this compound, the electronegative fluorine and oxygen atoms would be expected to carry partial negative charges, while the hydrogen atoms of the hydroxyl and amino groups, and the carbon atoms attached to them, would exhibit partial positive charges.

Another key aspect is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For aminophenol derivatives, these gaps have been calculated to be in the range of 3.54 eV to 3.65 eV. nih.govresearchgate.net

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| O (hydroxyl) | -0.65 |

| N (amino) | -0.45 |

| F | -0.30 |

| C1 (C-OH) | 0.25 |

| C2 (C-NH) | 0.15 |

| C5 (C-F) | 0.20 |

Note: The data in this table is illustrative and not derived from actual experimental or computational results for this compound.

Quantum chemical calculations are highly effective in predicting various molecular properties. Spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis), can be calculated and compared with experimental data to confirm the molecular structure. nih.gov Theoretical calculations can aid in the assignment of vibrational modes to specific functional groups within the molecule.

Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, softness, and electrophilicity index, offer a quantitative measure of the molecule's reactivity. rsc.org These descriptors are valuable for predicting how this compound would behave in a chemical reaction.

Table 2: Hypothetical Predicted Molecular Properties of this compound

| Property | Predicted Value |

| HOMO-LUMO Gap | 3.60 eV |

| Dipole Moment | 2.5 D |

| Polarizability | 25 x 10-24 cm3 |

| Electrophilicity Index | 1.5 eV |

Note: The data in this table is illustrative and not derived from actual experimental or computational results for this compound.

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of molecules in a larger system, such as in solution or in a condensed phase.

The flexibility of the ethylamino group in this compound allows for multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.net MD simulations can explore the conformational space of the molecule by simulating its movements over time, providing a dynamic view of its flexibility. The results of such simulations would reveal the most populated conformations of this compound under specific conditions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These studies are fundamental in the field of drug discovery and design.

Molecular docking simulations could be used to investigate the potential binding of this compound to the active site of a target protein. The simulation would predict the preferred binding orientation of the molecule and calculate a docking score, which is an estimate of the binding affinity. nih.govresearchgate.net The results would also highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such studies could provide valuable insights into the potential biological activity of this compound. For similar compounds, binding energies have been reported in the range of -5.45 kcal/mol to -5.66 kcal/mol. nih.govresearchgate.net

Table 3: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Energy | -6.2 kcal/mol |

| Inhibition Constant (Ki) | 15 µM |

| Interacting Residues | Tyr123, Ser245, Phe345 |

| Hydrogen Bonds | 2 |

Note: The data in this table is illustrative and not derived from actual experimental or computational results for this compound.

Simulation of Ligand-Target Interactions

No studies detailing the simulation of ligand-target interactions, such as hydrogen bonding, π-stacking, or ionic interactions in molecular recognition contexts, for this compound were found.

Theoretical Structure-Activity Relationship (SAR) Analysis

There is no available research that presents a theoretical Structure-Activity Relationship (SAR) analysis based on the molecular interactions of this compound.

Computational Elucidation of Reaction Mechanisms

Exploration of Transition States and Reaction Pathways

No computational explorations of transition states or reaction pathways involving this compound have been published in the reviewed literature.

Calculation of Energy Profiles and Kinetic Parameters

Similarly, no studies were found that calculated the energy profiles or kinetic parameters for reactions involving this compound.

Derivatives and Analogues of 2 Ethylamino 5 Fluorophenol

Design Principles for Functionalized Derivatives

The design of functionalized derivatives of 2-(Ethylamino)-5-fluorophenol is guided by several key principles aimed at modulating its electronic, steric, and coordination properties. The presence of the fluorine atom, the secondary amine, and the hydroxyl group offers multiple avenues for targeted modifications.

A primary design strategy involves leveraging the electron-withdrawing nature of the fluorine atom. This substituent can influence the acidity of the phenolic proton and the electron density of the aromatic ring, which in turn affects the coordination properties of the molecule when it acts as a ligand. researchgate.netrsc.org The ethylamino group provides a site for further functionalization, and its nitrogen atom, along with the phenolic oxygen, can participate in chelation with metal ions.

Another key principle is the introduction of steric bulk or specific functional groups to direct the self-assembly of derivatives into polymeric or supramolecular structures. rsc.orgnih.gov The choice of reactants for derivatization, such as aldehydes for Schiff base formation or metal salts for complexation, is dictated by the desired final properties of the material, including thermal stability, solubility, and electronic behavior. For instance, the incorporation of long alkyl chains can enhance solubility in nonpolar solvents, while the introduction of additional coordination sites can lead to the formation of polynuclear metal complexes.

Furthermore, the principles of crystal engineering can be applied to design derivatives with specific solid-state structures and properties. By understanding and utilizing intermolecular interactions such as hydrogen bonding and π-π stacking, it is possible to control the packing of molecules in the crystalline state, which can have a profound impact on the material's bulk properties.

Synthesis and Characterization of Key Derivative Classes

The versatile chemical nature of this compound allows for its incorporation into a variety of derivative classes. The following subsections detail the synthesis and characterization of some of the most significant of these.

Schiff bases, or imines, are a class of compounds typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. In the case of derivatives from this compound, the secondary amine would not be the reactive site for this transformation. Instead, a related precursor with a primary amine, such as 2-amino-5-fluorophenol (B134415), would be used to form the Schiff base, which could then be N-ethylated. Alternatively, functionalization at other positions of the aromatic ring could introduce a primary amine for Schiff base formation.

The synthesis of Schiff bases derived from related aminophenols generally involves refluxing the aminophenol with a suitable aldehyde or ketone in an alcoholic solvent. nih.govresearchgate.net The resulting imine (-C=N-) linkage is a key structural feature of these compounds. nih.gov Characterization of these derivatives is typically achieved through spectroscopic methods. For instance, in the infrared (IR) spectrum, the disappearance of the N-H stretching bands of the primary amine and the appearance of a characteristic C=N stretching band are indicative of Schiff base formation. fudutsinma.edu.ng Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure, with the appearance of a signal for the imine proton in the ¹H NMR spectrum. rsc.org

| Derivative Type | General Synthetic Method | Key Characterization Techniques | Characteristic Spectral Data |

|---|---|---|---|

| Schiff Base | Condensation of an aminophenol with an aldehyde/ketone | FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry | IR: C=N stretch; ¹H NMR: Imine proton signal |

The phenolic oxygen and the amino nitrogen of this compound make it an excellent candidate for a bidentate ligand in coordination chemistry. It can chelate with a variety of transition metal ions to form stable complexes. The synthesis of these metal complexes generally involves the reaction of the fluorophenol derivative with a metal salt in a suitable solvent, often under reflux. researchgate.netmdpi.com

The resulting metal complexes can be characterized by a range of analytical techniques. Elemental analysis helps in determining the stoichiometry of the complex, while conductivity measurements can indicate whether the complex is an electrolyte. fudutsinma.edu.ng Spectroscopic methods are also vital. In the IR spectrum, a shift in the O-H and N-H stretching frequencies upon coordination to the metal ion is typically observed. mdpi.com UV-Visible spectroscopy can provide information about the electronic transitions within the complex and its geometry. mdpi.com Magnetic susceptibility measurements are used to determine the magnetic properties of the complex, which can help in deducing the oxidation state and coordination environment of the metal ion. mdpi.com

| Complex Type | Metal Ions | Coordination Mode | Characterization Techniques |

|---|---|---|---|

| Bidentate Ligand Complex | Co(II), Ni(II), Cu(II), etc. researchgate.net | N,O-chelation | Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility |

While direct fusion of a heterocyclic ring to the this compound structure is complex, this moiety can be used as a building block for the synthesis of various heterocyclic compounds. For example, the aminophenol can be a precursor for the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone, is a common method for preparing thiazoles. nih.govbepls.com In a modified approach, a derivative of this compound could be functionalized to incorporate a thioamide group, which could then be cyclized to form a thiazole ring. researchgate.netnih.gov

Similarly, isoxazole (B147169) derivatives can be synthesized from precursors containing the this compound scaffold. A common route to isoxazoles is the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with hydroxylamine. orientjchem.orgnih.gov A chalcone incorporating the fluorophenol moiety could be synthesized and subsequently cyclized to yield the corresponding isoxazole derivative. ijpca.orgmdpi.commdpi.com

The characterization of these heterocyclic derivatives relies heavily on spectroscopic techniques. NMR (¹H and ¹³C) is essential for elucidating the structure of the heterocyclic ring and the substitution pattern. Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

The this compound unit can be incorporated into larger polymeric or supramolecular structures. The design of such assemblies often relies on non-covalent interactions, such as hydrogen bonding and aromatic stacking, which are influenced by the functional groups present in the molecule. researchgate.net The fluorine atom can also participate in specific non-covalent interactions, further directing the self-assembly process. nih.govamanote.com

For instance, the phenolic hydroxyl and the amino group can act as hydrogen bond donors and acceptors, leading to the formation of well-ordered supramolecular networks. researchgate.net The synthesis of polymers incorporating this moiety could involve step-growth polymerization, where the fluorophenol is functionalized to act as a monomer. The properties of the resulting polymers would be highly dependent on the nature of the polymeric backbone and the density of the fluorophenol units. Characterization of these assemblies often involves techniques such as X-ray diffraction for crystalline materials, and various microscopic techniques to visualize the morphology of the assemblies.

Structure-Property Relationships in Derivatives (focused on chemical and material science aspects)

The relationship between the structure of this compound derivatives and their properties is a critical aspect of their study. The introduction of different functional groups and the formation of various derivative classes can significantly alter the chemical and material properties of the parent compound.

In Schiff base derivatives, the nature of the substituent on the aldehyde or ketone precursor can have a profound impact on the electronic properties of the resulting imine. Electron-donating groups can increase the electron density on the imine nitrogen, while electron-withdrawing groups can decrease it. This, in turn, can affect the coordination ability of the Schiff base when used as a ligand. mdpi.com

For metal complexes, the choice of the metal ion and the coordination geometry play a crucial role in determining the properties of the complex. researchgate.netresearchgate.net For example, the redox potential of the complex, its magnetic properties, and its catalytic activity are all highly dependent on the nature of the metal center. nih.gov The fluorine substituent on the ligand can also influence these properties through its electronic effects. mdpi.com

In heterocyclic derivatives, the type of heterocycle and its substitution pattern can dictate the material's properties. For instance, the planarity and extended π-system of certain heterocyclic rings can lead to interesting photophysical properties, such as fluorescence.

Applications of 2 Ethylamino 5 Fluorophenol in Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis (e.g., for novel amodiaquine (B18356) analogs as synthetic targets)

The structural framework of 2-(Ethylamino)-5-fluorophenol makes it an ideal starting material for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. One of the most significant potential applications is in the generation of novel analogs of existing drugs, such as the antimalarial agent amodiaquine.

Amodiaquine is a 4-aminoquinoline-based drug that has been widely used for malaria treatment. However, its use has been associated with adverse side effects, including agranulocytosis and liver damage, which are believed to stem from the metabolic oxidation of the drug's 4'-hydroxy-3'-(diethylaminomethyl)anilino side chain into a reactive quinone imine intermediate. nih.gov This reactive species can covalently bind to cellular macromolecules, triggering hypersensitivity reactions. nih.gov

To mitigate this toxicity, researchers have focused on synthesizing amodiaquine analogs with modified phenolic rings to block the formation of the toxic quinone imine. The strategic placement of fluorine atoms on the phenol (B47542) ring has been shown to produce analogs that are more resistant to metabolic oxidation while maintaining or even improving antimalarial efficacy. nih.gov For instance, the synthesis of 5'-fluoroamodiaquine (5'-FAQ) has demonstrated the viability of this approach. nih.gov

This is where this compound serves as a key synthetic precursor. The general synthesis of amodiaquine and its analogs involves a Mannich reaction on an aminophenol derivative to install the side chain, followed by a condensation reaction with 4,7-dichloroquinoline. google.com By starting with this compound, a novel amodiaquine analog can be synthesized. The fluorine atom at the 5-position of the phenol ring is expected to increase the oxidation potential of the molecule, making it less susceptible to bioactivation into a toxic metabolite. nih.gov

Table 1: Comparison of Amodiaquine and a Potential Fluoro-Analog Derived from this compound

| Feature | Amodiaquine | Potential Fluoro-Analog | Rationale for Improvement |

| Precursor Phenol | 4-Aminophenol | This compound | Introduction of fluorine to alter electronic properties. |

| Metabolism | Forms toxic quinone imine metabolite. nih.gov | Predicted to have reduced formation of quinone imine. | Fluorine substitution increases oxidation potential, hindering metabolite formation. nih.gov |

| Potential Toxicity | Associated with hepatotoxicity and agranulocytosis. nih.gov | Potentially lower toxicity profile. | Reduced formation of reactive metabolites leads to fewer adverse effects. nih.gov |

| Antimalarial Activity | Potent activity against Plasmodium falciparum. researchgate.net | Expected to retain potent antimalarial activity. | Studies on other fluoro-analogs show retained efficacy against sensitive and resistant strains. nih.govresearchgate.net |

The synthesis of such analogs highlights the role of this compound as a crucial building block, enabling the development of potentially safer and more effective therapeutic agents. nih.govresearchgate.net

Role in the Development of Dyes, Pigments, and Colorants

Substituted aminophenols are foundational intermediates in the colorant industry. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes this compound a prime candidate for the synthesis of a wide range of dyes and pigments.

In the synthesis of azo dyes , the compound can play a dual role. The amino group can be diazotized to form a diazonium salt, which then acts as an electrophile that can be coupled with another electron-rich aromatic compound (a coupler) to form the characteristic -N=N- azo chromophore. Alternatively, the phenolic ring of this compound is activated by the hydroxyl and amino groups, allowing it to act as a coupling component for other diazonium salts. The ethylamino and fluorine substituents act as auxochromes, modifying the color, intensity, and fastness properties (e.g., lightfastness, wash-fastness) of the final dye molecule.

Furthermore, this compound is a suitable precursor for oxidation dyes , which are commonly used in hair coloring. googleapis.com In this application, small intermediate compounds diffuse into the hair shaft and undergo an oxidative chemical reaction, typically initiated by hydrogen peroxide, to form larger, colored molecules that remain trapped inside the hair fiber. Substituted aminophenols are a key class of these intermediates, often referred to as couplers or modifiers. When combined with a primary intermediate (e.g., a p-phenylenediamine (B122844) derivative), this compound can react to produce a spectrum of colors, with the final shade being influenced by the fluorine and ethylamino groups. googleapis.com

The compound can also serve as a precursor for other classes of high-performance dyes, such as phenoxazone and rhodamine dyes , which have applications as laser dyes due to their high fluorescence efficiency and photochemical stability. google.com The synthesis of these complex heterocyclic structures often relies on the condensation of aminophenol intermediates. google.com

Contribution to Functional Materials Development

The unique electronic and structural characteristics of this compound make it a promising candidate for incorporation into advanced functional materials, such as coordination polymers and photoswitchable materials.

Coordination Polymers: Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), are materials constructed from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net These materials have applications in gas storage, catalysis, and chemical sensing. The selection of the organic ligand is crucial as it dictates the structure and properties of the resulting framework. nih.gov

This compound is an excellent candidate for a multifunctional organic ligand. The nitrogen atom of the ethylamino group and the oxygen atom of the phenolic hydroxyl group can act as donor sites, chelating to a single metal center or bridging between multiple metal centers to form extended 1D, 2D, or 3D networks. mdpi.com The presence of the fluorine atom can introduce additional functionality, influencing the electronic properties of the polymer and potentially enabling specific interactions (e.g., hydrogen bonding, halogen bonding) that can help direct the final structure. researchgate.net CPs constructed from such emissive or electronically active ligands often exhibit interesting photophysical properties, such as luminescence, which can be harnessed for sensing applications. nih.govmdpi.com

Photoswitchable Materials: Molecular photoswitches are molecules that can reversibly isomerize between two or more states upon exposure to light of specific wavelengths. nih.gov This property makes them central to the development of smart materials, optical data storage, and photopharmacology. Azobenzene (B91143) derivatives are one of the most widely studied classes of photoswitches. nih.gov

This compound can be readily incorporated into an azobenzene structure. The synthesis would typically involve the coupling of a diazonium salt with the electron-rich phenolic ring of the compound. The resulting azo dye would contain the photoswitchable N=N double bond. The substituents on the phenol ring (-OH, -NHEt, -F) would significantly tune the photochemical properties of the molecule, including:

Absorption Spectra: Shifting the wavelengths required for photoisomerization, potentially into the visible or near-infrared range.

Thermal Stability: Influencing the half-life of the metastable cis-isomer, which is a critical parameter for applications like data storage.

Quantum Yield: Affecting the efficiency of the photoisomerization process.

By serving as a key building block, this compound facilitates the design of next-generation photoswitchable materials with tailored properties. nih.gov

Intermediacy in the Synthesis of Advanced Organic Compounds and Specialty Chemicals

Beyond its specific applications in the synthesis of drugs, dyes, and functional materials, this compound is a versatile intermediate for the production of a broad range of advanced organic compounds and specialty chemicals. Its value stems from the presence of multiple reactive sites that can be addressed with a high degree of chemical selectivity.

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products |

| Phenolic -OH | O-Alkylation (Williamson ether synthesis), O-Acylation | Ethers, Esters |

| Secondary Amine -NH | N-Alkylation, N-Acylation, Sulfonylation | Tertiary amines, Amides, Sulfonamides |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts) | Further substituted phenol derivatives |

| Combined Amine/Phenol | Condensation reactions | Heterocyclic compounds (e.g., benzoxazoles) |

This multifunctionality allows chemists to use this compound as a scaffold, systematically building up molecular complexity to access novel compounds with desired properties for use in agrochemicals, electronics, and other areas of chemical manufacturing. The process for producing N-substituted aminophenols from nitrophenols is well-established, providing a reliable route to this valuable intermediate. google.com

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(Ethylamino)-5-fluorophenol, and how can reaction conditions be optimized for higher yield?

- Methodology : Multi-step organic synthesis typically involves fluorination of the phenolic ring followed by introduction of the ethylamino group. Catalysts like palladium or copper complexes may enhance coupling efficiency. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–60°C) are critical for minimizing side reactions. For example, stepwise purification after each reaction stage improves overall yield .

Q. What purification techniques are recommended for this compound to achieve high purity?

- Methodology : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective. Recrystallization from ethanol or methanol can further enhance purity. Advanced methods like preparative HPLC may resolve stereoisomers or closely related impurities .

Q. What stability considerations are critical for storing this compound, and how can degradation be minimized?

- Methodology : Store in amber vials under inert gas (N₂ or Ar) at 4°C to prevent oxidation and photodegradation. Regular stability assays (e.g., HPLC or NMR) should monitor decomposition products. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How does the fluorine atom at the 5-position influence the electronic properties and reactivity of the phenolic ring?

- Methodology : Fluorine’s electron-withdrawing effect increases ring electrophilicity, facilitating nucleophilic aromatic substitution. Computational studies (DFT) can map charge distribution, while Hammett constants quantify substituent effects. Experimental validation via kinetic assays (e.g., bromination rates) confirms reactivity trends .

Q. What spectroscopic and crystallographic methods are most effective for structural confirmation, and how can data discrepancies be resolved?

- Methodology : Use H/C NMR to assign proton and carbon environments, complemented by HRMS for molecular weight confirmation. Single-crystal X-ray diffraction provides unambiguous stereochemical data. For discrepancies, cross-validate with Hirshfeld surface analysis or IR spectroscopy to identify hydrogen bonding or conformational isomers .

Q. How can researchers investigate the ethylamino group’s role in modulating interactions with biological targets?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied alkylamino chains. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Molecular docking simulations (e.g., AutoDock) predict interactions with enzyme active sites .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological activity data for derivatives?

- Methodology : Conduct metabolite profiling (LC-MS) to identify active/inactive metabolites. Compare bioavailability via pharmacokinetic studies (e.g., AUC measurements). Use knockout models or enzyme inhibition assays to assess metabolic stability .

Key Methodological Insights

- Synthesis Optimization : Catalyst screening (e.g., Pd/Cu for C-N coupling) and solvent polarity adjustments are pivotal for yield improvement .

- Chiral Resolution : Chiral HPLC or enzymatic resolution may separate enantiomers, as chirality significantly impacts biological activity .

- Binding Studies : Fluorescence polarization assays or cryo-EM can visualize target interactions at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.